Isoacitretin

Drug Metabolism Pharmacokinetics Hepatocyte Assays

Isoacitretin (13-cis-acitretin) is the 13-cis stereoisomer of acitretin, an oral retinoid effective in psoriasis. Unlike all-trans-acitretin, this isomer undergoes almost exclusive glucuronidation, making it an essential reference standard for isomer-specific LC-MS/MS method validation and PK studies. Using generic acitretin reference material introduces measurement bias and invalidates comparative data. For accurate bioanalysis and metabolite profiling, ensure isomer-specific calibration with this high-purity standard.

Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
CAS No. 69427-46-9
Cat. No. B1672207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoacitretin
CAS69427-46-9
Synonyms13-cis-Acitretin
Acitretin
Acitretin, (Z,E,E,E)-Isomer
Etretin
Isoacitretin
Isoetretin
Neotigason
Ro 10-1670
Ro 101670
Ro 13-7652
Ro 137652
Ro-10-1670
Ro-13-7652
Ro101670
Ro137652
Soriatane
Molecular FormulaC21H26O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
InChIInChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12-
InChIKeyIHUNBGSDBOWDMA-UGOGCBOOSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 40 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isoacitretin (CAS 69427-46-9): 13-cis-Retinoid Metabolite for Psoriasis Research and Bioanalytical Method Development


Isoacitretin (13-cis-acitretin, CAS 69427-46-9) is the 13-cis stereoisomer of acitretin, an oral retinoid effective in the treatment of psoriasis and keratinization disorders [1]. It is primarily recognized as a major active metabolite of acitretin and the prodrug etretinate, characterized by a substantially shorter terminal elimination half-life compared to etretinate [1]. As a retinoid, it is believed to act through nuclear retinoid receptors (RAR and RXR) to normalize keratinocyte differentiation and proliferation [2].

Why Isoacitretin (CAS 69427-46-9) Cannot Be Interchanged with All-trans-Acitretin or Other Retinoids


Despite their structural similarity, isoacitretin (13-cis) and all-trans-acitretin are metabolically distinct entities. The liver processes these isomers via divergent pathways, with isoacitretin undergoing almost exclusive glucuronidation while acitretin undergoes multiple oxidative and conjugative transformations [1]. This metabolic divergence translates into quantifiable differences in plasma stability and interconversion kinetics under physiological conditions, precluding any assumption of bioequivalence [2]. For analytical method development, pharmacokinetic studies, or research requiring precise isomer identification, substitution with generic acitretin reference material will introduce measurement bias and invalidate comparative data.

Quantitative Differentiation Evidence for Isoacitretin (CAS 69427-46-9) Versus Closest Analogs


Hepatic Metabolism: Exclusive Glucuronidation Pathway vs. Multiple Pathways for Acitretin

In the in situ isolated perfused rat liver model, isoacitretin (13-cis) undergoes glucuronidation as the major, almost exclusive, route of metabolism, whereas all-trans-acitretin undergoes alpha-oxidation, chain-shortening O-demethylation, and glucuronidation [1]. This demonstrates a fundamental divergence in hepatic handling.

Drug Metabolism Pharmacokinetics Hepatocyte Assays

Glutathione-Catalyzed Isomerization: Kinetic Difference Between cis-trans and trans-cis Conversion

Glutathione catalyzes the cis-trans isomerization of acitretin and isoacitretin in both directions, but the reaction rate varies depending on the identity of the starting isomer and glutathione concentration [1]. This differential catalysis contributes to the distinct in vivo isomer profiles.

Isomerization Kinetics Drug Stability Glutathione Catalysis

Plasma Stability: Lower Precision and Accuracy for Isoacitretin in Validated LC-MS/MS Assay

In a validated LC-ESI-MS/MS method for human plasma, isoacitretin demonstrated intra-day and inter-day precision below 13.8% and accuracy within ±10.6%, compared to acitretin with precision below 8.1% and accuracy within ±7.0% [1]. The method also established distinct LOQ values: 0.394 ng/mL for isoacitretin vs. 1.025 ng/mL for acitretin.

Bioanalysis LC-MS/MS Method Validation

Half-Life Advantage Over Parent Drug Etretinate

Isoacitretin, as the major active metabolite of etretinate, exhibits a much shorter terminal elimination half-life compared to its prodrug etretinate [1]. This property reduces the risk of drug accumulation and teratogenicity associated with long-term etretinate therapy.

Pharmacokinetics Drug Elimination Therapeutic Index

Validated Research Applications for Isoacitretin (CAS 69427-46-9)


Pharmacokinetic and Drug Metabolism Studies Requiring Isomer-Specific Quantitation

Isoacitretin is essential for pharmacokinetic studies that differentiate parent drug (acitretin) from its active 13-cis metabolite. The validated LC-ESI-MS/MS method using acitretin-d3 as internal standard enables simultaneous quantitation of both isomers in human plasma, with demonstrated precision (<13.8% for isoacitretin) and accuracy (±10.6%) [1]. This method has been applied to clinical samples and provides stability data critical for accurate bioanalysis.

Hepatic Metabolism and Isomerization Research

The in situ isolated perfused rat liver model has established that isoacitretin undergoes almost exclusive glucuronidation, in contrast to the multiple pathways observed for all-trans-acitretin [2]. Researchers investigating retinoid metabolism, drug-drug interactions, or liver-specific clearance mechanisms should use isoacitretin to ensure correct assignment of metabolite profiles and avoid confounding interconversion effects.

Bioanalytical Method Development and Validation

The differential stability and analytical performance characteristics of isoacitretin (LOQ 0.394 ng/mL, precision <13.8%, accuracy ±10.6%) compared to acitretin (LOQ 1.025 ng/mL, precision <8.1%, accuracy ±7.0%) make it a necessary reference standard for method validation [1]. Laboratories developing or implementing LC-MS/MS assays for therapeutic drug monitoring or clinical trials must use isoacitretin to establish isomer-specific calibration curves and QC samples.

Psoriasis Research Focusing on Retinoid Receptor Pharmacology

Isoacitretin, as an oral retinoid effective in psoriasis, is believed to act through nuclear retinoid receptors (RAR and RXR) to normalize keratinocyte growth [3]. Researchers investigating retinoid signaling pathways, receptor selectivity, or the comparative pharmacology of cis versus trans retinoids require isoacitretin as a defined chemical probe to dissect isomer-specific biological effects.

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